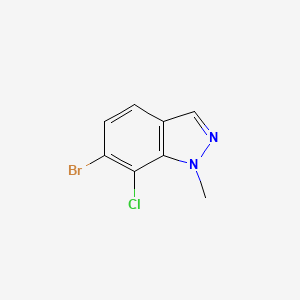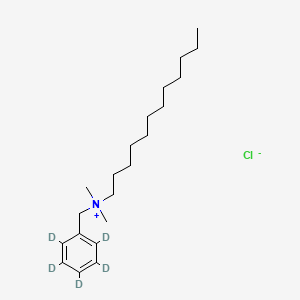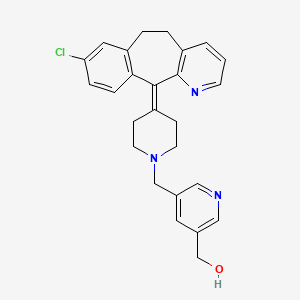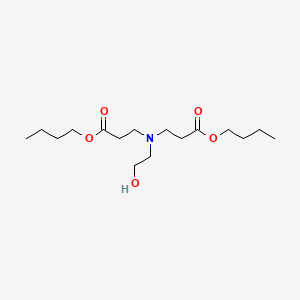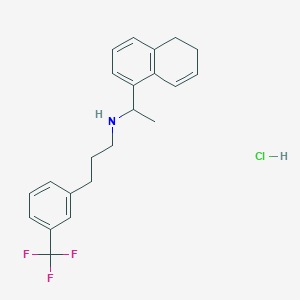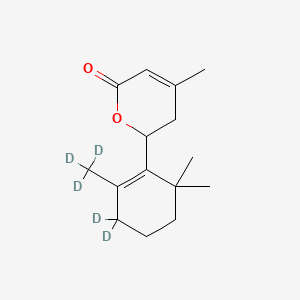![molecular formula C11H10O4S B13841553 4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol CAS No. 923267-60-1](/img/structure/B13841553.png)
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol is an organic compound characterized by the presence of a furan ring, a benzene ring, and three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol typically involves the reaction of furan-2-ylmethyl sulfide with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
- 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid
Uniqueness
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol is unique due to the presence of three hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature enhances its potential as an antioxidant and its ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
923267-60-1 |
|---|---|
Fórmula molecular |
C11H10O4S |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
4-(furan-2-ylmethylsulfanyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H10O4S/c12-8-3-4-9(11(14)10(8)13)16-6-7-2-1-5-15-7/h1-5,12-14H,6H2 |
Clave InChI |
NDJOBPAHEORFQX-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CSC2=C(C(=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
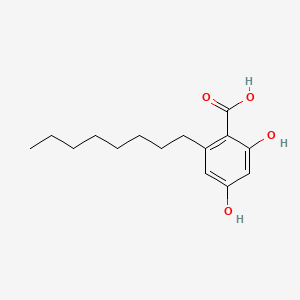
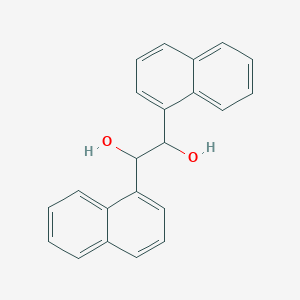
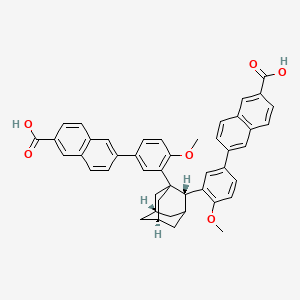
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
